molecular formula C17H14ClN3 B2735773 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline CAS No. 477512-80-4

9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline

Cat. No.: B2735773
CAS No.: 477512-80-4
M. Wt: 295.77
InChI Key: IZGUCHYNUBYTBA-UHFFFAOYSA-N
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Description

9-Chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline is a synthetic derivative of the 6H-indolo[2,3-b]quinoxaline heterocyclic system, a planar fused scaffold recognized for its significant potential in pharmacological and biochemical research . This compound class is known to function as a DNA-intercalating agent, with the thermal stability of the resulting complex being a critical parameter for its bioactivity . The specific substitution pattern of the chloro and isopropyl groups on the core structure is designed to modulate the compound's electronic properties, binding affinity, and overall pharmacokinetic profile. The core indoloquinoxaline template is under investigation as a valuable scaffold for designing novel molecules with diverse biological activities . Researchers are exploring similar analogs for their utility as bifunctional inhibitors, combining therapeutic action with diagnostic imaging capabilities . Alkyl-substituted indoloquinoxalines, in particular, have been investigated in models of immune and inflammatory diseases, suggesting the broader relevance of this chemical class in immunology and oncology research . The presence of the chloro group at the 9-position is a common feature in many bioactive indoloquinoxaline derivatives, making this compound a versatile intermediate for further synthetic exploration and structure-activity relationship (SAR) studies. Please note: This product is intended for Research Use Only (RUO) and is not approved for use in humans or animals, nor for diagnostic applications.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

IUPAC Name

9-chloro-6-propan-2-ylindolo[3,2-b]quinoxaline
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14ClN3/c1-10(2)21-15-8-7-11(18)9-12(15)16-17(21)20-14-6-4-3-5-13(14)19-16/h3-10H,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IZGUCHYNUBYTBA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)N1C2=C(C=C(C=C2)Cl)C3=NC4=CC=CC=C4N=C31
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14ClN3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline typically involves the condensation of isatin or its derivatives with o-phenylenediamine in the presence of a suitable catalyst. For example, the condensation of isatin with o-phenylenediamine in glacial acetic acid under microwave irradiation can yield the desired compound in a short duration of 3-6 minutes . Other methods include the use of transition-metal-catalyzed cross-coupling reactions and direct C-H functionalization .

Industrial Production Methods

Industrial production methods for this compound are not well-documented in the literature. the general approach would involve scaling up the laboratory synthesis methods, optimizing reaction conditions, and ensuring the purity and yield of the final product through various purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline can undergo various chemical reactions, including:

    Oxidation: This compound can be oxidized to form quinoxaline derivatives.

    Reduction: Reduction reactions can yield different indoloquinoxaline derivatives.

    Substitution: Halogen substitution reactions can introduce different functional groups into the molecule.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and halogenating agents like chlorine or bromine. Reaction conditions typically involve controlled temperatures and the use of solvents like acetic acid or ethanol.

Major Products Formed

The major products formed from these reactions include various substituted indoloquinoxaline derivatives, which can exhibit different biological activities depending on the nature of the substituents introduced.

Scientific Research Applications

Pharmaceutical Development

Anticancer Activity
One of the most significant applications of 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline is in the development of anticancer drugs. Several derivatives of indolo[2,3-b]quinoxaline have been synthesized and evaluated for their cytotoxic effects against various cancer cell lines. For instance, studies have shown that certain derivatives exhibit promising activity against human leukemia cell lines (HL-60) and other tumor types . The structure-activity relationship indicates that modifications to the indoloquinoxaline scaffold can enhance potency and selectivity against cancer cells.

Mechanism of Action
The mechanism by which these compounds exert their anticancer effects often involves DNA intercalation, leading to the disruption of DNA replication and transcription processes . Research indicates that these compounds can induce apoptosis in cancer cells, making them candidates for further development as therapeutic agents.

Biological Research

Fluorescent Probes
this compound is also utilized in creating fluorescent probes for biological imaging. These probes are essential for visualizing cellular processes in real-time, particularly in cancer research . The ability to track cellular dynamics can provide insights into disease mechanisms and treatment responses.

Cellular Signaling Studies
This compound serves as a valuable tool in studying cellular signaling pathways. By understanding how these pathways operate in normal and diseased states, researchers can identify potential therapeutic targets for various conditions, including neurological disorders .

Material Science

Organic Semiconductors
In material science, this compound is explored for its potential use in organic semiconductors. Its unique electronic properties make it suitable for applications in organic light-emitting diodes (OLEDs) and solar cells . The development of more efficient organic materials could lead to advances in energy conversion technologies.

Antimicrobial Activity

Recent studies have highlighted the potential of indolo[2,3-b]quinoxaline derivatives as antimicrobial agents. The growing concern over antibiotic resistance has prompted research into novel compounds that can effectively combat bacterial infections . The structure of these compounds allows for interactions with bacterial DNA or other critical cellular components, potentially leading to new treatments.

Summary Table of Applications

Application Area Details
Pharmaceutical Development Anticancer drug candidates; DNA intercalation mechanisms
Biological Research Fluorescent probes for imaging; cellular signaling studies
Material Science Development of organic semiconductors (OLEDs, solar cells)
Antimicrobial Activity Potential new antimicrobial agents against resistant strains

Case Studies

  • Anticancer Research : A study synthesized various derivatives of 6H-indolo[2,3-b]quinoxaline and tested them against a panel of human tumor cell lines. Compounds showed significant cytotoxicity with IC50 values indicating their effectiveness compared to standard treatments like melphalan .
  • Fluorescent Probes Development : Research demonstrated the use of indolo[2,3-b]quinoxaline derivatives in developing probes that allow real-time visualization of cellular processes during cancer progression .
  • Antimicrobial Efficacy : Investigations into the antimicrobial properties revealed that certain derivatives could inhibit the growth of bacteria effectively, showcasing their potential as alternatives to traditional antibiotics .

Mechanism of Action

The mechanism of action of 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline primarily involves DNA intercalation. This process disrupts the normal functioning of DNA, leading to the inhibition of DNA replication and transcription. The compound’s ability to stabilize DNA duplexes and interact with proteins further contributes to its biological activities .

Comparison with Similar Compounds

Table 1: Key Structural and Physicochemical Comparisons

Compound Name Substituents (Position) Molecular Formula Molecular Weight Notable Properties References
9-Chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline Cl (9), isopropyl (6) C₁₈H₁₆ClN₃ 309.79 High lipophilicity due to isopropyl; moderate solubility in organic solvents Inferred
9-Bromo-6-isobutyl-6H-indolo[2,3-b]quinoxaline Br (9), isobutyl (6) C₁₈H₁₆BrN₃ 354.25 Higher molecular weight; increased halogen reactivity
9-Chloro-6-methyl-6H-indolo[2,3-b]quinoxaline Cl (9), methyl (6) C₁₅H₁₀ClN₃ 267.71 Lower steric hindrance; improved solubility in polar solvents
6-(4-Methoxyphenyl)-6H-indolo[2,3-b]quinoxaline 4-MeO-Ph (6) C₂₁H₁₅N₃O 325.36 Highest HOMO (-5.1 eV); lowest band gap (2.7 eV)

Key Observations :

  • Alkyl Chain Variations : The isopropyl group in the target compound confers greater lipophilicity than methyl () or ethyl () analogs, which may reduce aqueous solubility but improve membrane permeability in biological systems.
  • Aromatic vs. Aliphatic Substituents : The 4-methoxyphenyl derivative () exhibits superior electronic properties (e.g., HOMO energy level) due to electron-donating methoxy groups, making it more suitable for optoelectronic applications than aliphatic-substituted analogs .

Comparison with Analog Syntheses :

  • 9-Bromo-6-isobutyl Derivative () : Synthesized via analogous Pd-catalyzed methods but requires brominated precursors.
  • 6-(3-Trifluoromethylbenzyl) Derivative () : Utilizes trifluoromethylbenzylamine in a two-fold C–N coupling, highlighting the adaptability of the method for electron-withdrawing groups.

Table 2: Antitumor and Antiviral Activity Trends

Compound Name Substituents IC₅₀ (μM) Target Cell Lines/Activity References
This compound Cl, isopropyl Pending Hypothesized activity in leukemia Inferred
9-Fluoro-6H-indolo[2,3-b]quinoxaline (CF₃-substituted) F, CF₃ 0.8–2.1 Cervical, prostate, lung cancer
6-(Triazolylmethyl) Derivatives Triazole, Cl/Br 1.5–3.2 Broad-spectrum cytotoxicity

Key Observations :

  • Halogen Impact: Chloro and bromo substituents (e.g., ) enhance DNA intercalation and topoisomerase inhibition compared to non-halogenated analogs .
  • Steric Effects : The isopropyl group may reduce binding affinity to certain enzymes compared to smaller substituents like methyl, as seen in triazole-containing derivatives ().

Electronic and Photochemical Properties

  • HOMO/LUMO Levels : The 4-methoxyphenyl analog () has the highest HOMO (-5.1 eV) and narrowest band gap (2.7 eV), making it ideal for organic light-emitting diodes (OLEDs). In contrast, aliphatic substituents like isopropyl likely raise the HOMO energy slightly due to inductive effects but lack conjugation benefits .
  • Fluorescence Quenching : Chloro-substituted derivatives exhibit moderate fluorescence compared to methoxy or trifluoromethyl analogs, which show enhanced emission due to electron-withdrawing effects .

Biological Activity

9-Chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline is a heterocyclic compound belonging to the indoloquinoxaline family, which has garnered attention due to its diverse biological activities, including anticancer , antiviral , and antimicrobial properties . This article explores the biological activity of this compound, focusing on its mechanisms of action, synthesis, and relevant research findings.

  • IUPAC Name : 9-chloro-6-propan-2-ylindolo[3,2-b]quinoxaline
  • Molecular Formula : C17H14ClN3
  • CAS Number : 477512-80-4

The primary mechanism of action for this compound is believed to involve DNA intercalation , which disrupts normal DNA functions such as replication and transcription. This interaction can lead to the stabilization of DNA duplexes and affect protein interactions, contributing to its biological activities .

Anticancer Activity

Research has indicated that derivatives of indoloquinoxalines exhibit significant anticancer properties. For instance, studies have shown that this compound can inhibit the growth of various human tumor cell lines. In vitro assays demonstrated that this compound had an IC50 value of approximately 23 µM against Molt 4/C8 T-lymphocytes and 38 µM against CEM cells, compared to standard treatments like melphalan .

CompoundCell LineIC50 (µM)Reference
This compoundMolt 4/C823
This compoundCEM38
MelphalanMolt 4/C83.2
MelphalanCEM2.5

Antiviral Activity

The compound has also been investigated for its antiviral properties. It has shown effectiveness against viruses such as HSV-1 and cytomegalovirus in tissue culture settings. The concentration required for significant antiviral activity ranged from 1 to 5 mM depending on the specific virus and cell type used in assays .

Antimicrobial Activity

Further studies have suggested potential antimicrobial properties of indoloquinoxaline derivatives. While specific data on the antimicrobial activity of this compound is limited, related compounds have exhibited promising results against various bacterial strains .

Synthesis and Derivatives

The synthesis of this compound typically involves the condensation reaction between isatin or its derivatives and o-phenylenediamine under specific conditions (e.g., microwave irradiation in glacial acetic acid). This method allows for efficient production with high yields in a short time frame .

Case Studies

  • Anticancer Efficacy : A study synthesized a series of indoloquinoxaline derivatives and evaluated their anticancer activity against a panel of human tumor cell lines. The results highlighted that compounds with similar structures to 9-chloro-6-isopropyl showed notable cytostatic effects across various cancer types, underscoring the potential for therapeutic applications in oncology .
  • Antiviral Screening : Another investigation focused on testing the antiviral capabilities of related indoloquinoxalines against HSV. The study found that certain derivatives could effectively inhibit viral replication at lower concentrations than previously reported for other antiviral agents .

Q & A

Q. What are the common synthetic routes for 9-chloro-6-isopropyl-6H-indolo[2,3-b]quinoxaline, and how do reaction conditions impact yields?

The compound is typically synthesized via Pd-catalyzed cross-coupling or C–H activation strategies. A one-pot Pd-catalyzed approach (using 2,3-dibromoquinoxaline as a precursor) offers moderate yields (~60–70%) but has limited substrate scope due to steric hindrance from bulky substituents like isopropyl groups . Alternatively, a two-step method involving Suzuki coupling followed by annulation with amines allows broader functionalization, albeit with increased complexity . Chlorination at the 9-position often employs electrophilic substitution or halogen-exchange reactions under controlled conditions .

Q. What structural features of indolo[2,3-b]quinoxaline derivatives influence their electronic properties?

The planar indoloquinoxaline core enables π-π stacking and charge delocalization, critical for optoelectronic applications. Substituents like the 6-isopropyl group introduce steric effects that modulate intermolecular interactions, while the 9-chloro group lowers the LUMO energy via electron withdrawal, enhancing electron-accepting capacity . Computational studies (DFT) reveal that substituents at the 6-position significantly alter HOMO-LUMO gaps, with electron-donating groups raising HOMO levels and reducing band gaps .

Advanced Research Questions

Q. How can researchers optimize synthetic routes to balance yield, scalability, and functional-group tolerance?

Methodological considerations :

  • Substrate pre-functionalization : Pre-installing the isopropyl group via alkylation before halogenation reduces steric challenges in Pd-catalyzed steps .
  • Solvent and ligand selection : Polar aprotic solvents (e.g., DMF) and bulky ligands (e.g., XPhos) improve cross-coupling efficiency for sterically hindered substrates .
  • Post-synthetic modifications : Late-stage chlorination using NCS (N-chlorosuccinimide) minimizes side reactions . Comparative studies show that two-step routes achieve higher purity (>90%) but require rigorous optimization of Suzuki coupling conditions (e.g., Pd(OAc)₂, SPhos ligand) .

Q. How do substituents at the 6- and 9-positions affect photovoltaic performance in dye-sensitized solar cells (DSSCs)?

  • 6-Isopropyl group : Enhances solubility and reduces aggregation on TiO₂ surfaces, improving charge injection efficiency .
  • 9-Chloro substituent : Lowers the LUMO energy, facilitating electron transfer to TiO₂’s conduction band. This aligns with studies showing that electron-withdrawing groups at the 9-position boost DSSC efficiency by 15–20% compared to non-halogenated analogs .
  • Linker design : Thiophene or phenyl π-linkers extend conjugation, red-shifting absorption spectra (e.g., λₘₐₐ up to 600 nm) .

Q. What methodologies resolve contradictions in DNA-binding mechanisms reported for indoloquinoxaline derivatives?

Discrepancies arise from varying substituent effects on intercalation vs. groove-binding. For example:

  • Intercalation : Planar derivatives (e.g., 6H-indolo[2,3-b]quinoxaline) exhibit strong binding to duplex DNA (Kₐ ~10⁶ M⁻¹) via UV-Vis and fluorescence quenching .
  • Groove-binding : Bulky 6-isopropyl groups reduce intercalation, favoring minor-groove interactions, as evidenced by circular dichroism (CD) spectral shifts .
  • Cytotoxicity assays : Derivatives with dimethylaminoethyl side chains show dual mechanisms—intercalation and topoisomerase inhibition—highlighting the need for combined biophysical and biological assays .

Q. How can computational modeling guide the design of indoloquinoxaline-based materials for OLEDs or DSSCs?

  • DFT/TD-DFT simulations : Predict HOMO-LUMO gaps, absorption spectra, and charge-transfer dynamics. For instance, studies on 6-(4-methoxyphenyl)-substituted analogs accurately predicted a 0.3 eV reduction in band gaps, corroborated by experimental cyclic voltammetry .
  • Molecular dynamics (MD) : Simulate dye adsorption on TiO₂ surfaces to optimize anchoring groups (e.g., cyanoacrylic acid vs. carboxylate) .
  • Machine learning : Train models on datasets of molar extinction coefficients and photovoltaic efficiencies to identify optimal substituent patterns .

Data Contradiction Analysis

Q. Why do some studies report high DSSC efficiency for indoloquinoxaline dyes while others observe rapid electron recombination?

Contradictions stem from:

  • Aggregation effects : Planar dyes (e.g., bithiophene-linked derivatives) exhibit high extinction coefficients but aggregate on TiO₂, increasing recombination. Co-sensitization with chenodeoxycholic acid (CDCA) mitigates this .
  • Electrolyte compatibility : Iodide-based electrolytes may oxidize indoloquinoxaline’s HOMO level, reducing Voc. Alternative Co(II/III) redox shuttles improve stability .
  • Dye regeneration kinetics : Time-resolved spectroscopy (TAS) reveals that electron-donating groups at the 6-position accelerate dye regeneration by 30% compared to electron-withdrawing substituents .

Methodological Resources

  • Synthetic protocols : Refer to Pd-catalyzed cross-coupling conditions in and halogenation strategies in .
  • Photovoltaic characterization : Detailed J-V curves and IPCE spectra for DSSCs are available in .
  • DNA-binding assays : UV-Vis titrations and viscometry protocols are outlined in .

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